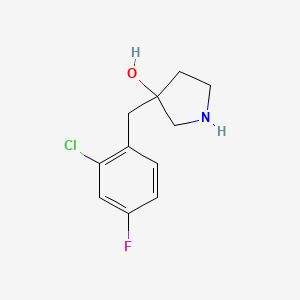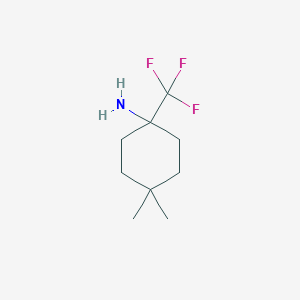
Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate is an organic compound that features a cyclopropyl group attached to a butanoate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate typically involves the esterification of 4-(1-methylcyclopropyl)-2,4-dioxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions: Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: The major product is 4-(1-methylcyclopropyl)-2,4-dioxobutanoic acid.
Reduction: The major product is 4-(1-methylcyclopropyl)-2,4-dioxobutanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters or amides.
科学研究应用
Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
相似化合物的比较
- Ethyl 4-(cyclopropyl)-2,4-dioxobutanoate
- Ethyl 4-(1-methylcyclopentyl)-2,4-dioxobutanoate
- Ethyl 4-(1-methylcyclohexyl)-2,4-dioxobutanoate
Comparison: Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can affect its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific research applications.
属性
分子式 |
C10H14O4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C10H14O4/c1-3-14-9(13)7(11)6-8(12)10(2)4-5-10/h3-6H2,1-2H3 |
InChI 键 |
GLMRSHCLJNHVIQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)CC(=O)C1(CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)
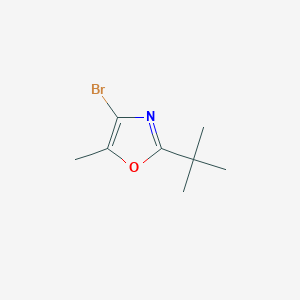
![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)
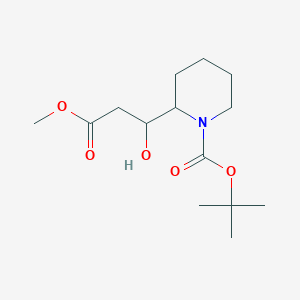
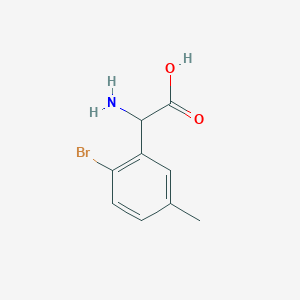
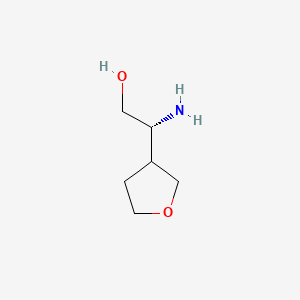
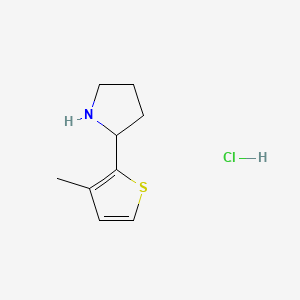
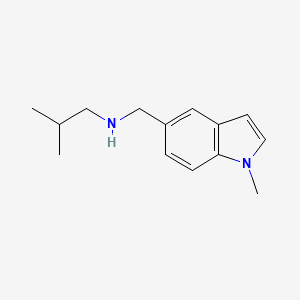
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
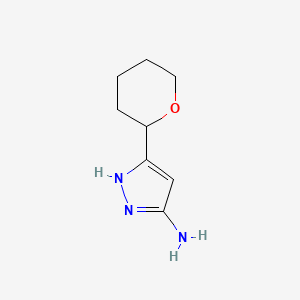
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)

